[2-(2-Aminoethoxy)ethyl](ethyl)amine
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Overview
Description
“2-(2-Aminoethoxy)ethylamine” is an organic compound with both amine and alcohol substituents . It has the molecular formula C6H16N2O .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethoxy)ethylamine” consists of a chain of carbon atoms with amine (NH2) and alcohol (OH) functional groups attached . The exact 3D structure can be viewed using specialized software .Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethylamine” is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical and Chemical Properties Analysis
“2-(2-Aminoethoxy)ethylamine” is a liquid at room temperature . It has a molecular weight of 132.21 .Scientific Research Applications
2-(2-Aminoethoxy)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis and pharmaceutical research .
Mode of Action
It is generally used as a reactant in chemical reactions, where it interacts with other compounds to form new products .
Biochemical Pathways
As an intermediate in chemical reactions, it likely participates in various biochemical pathways depending on the specific reaction it is involved in .
Pharmacokinetics
Its impact on bioavailability would depend on the specific context in which it is used, such as the type of reaction and the other compounds present .
Result of Action
The molecular and cellular effects of 2-(2-Aminoethoxy)ethylamine’s action would depend on the specific chemical reactions it is involved in . As an intermediate, it contributes to the formation of the final products of these reactions .
Action Environment
The action, efficacy, and stability of 2-(2-Aminoethoxy)ethylamine can be influenced by various environmental factors . These may include the temperature, pH, and the presence of other compounds in the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethylamine typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained . The general reaction scheme is as follows: \ \text{Ethylenediamine} + \text{Ethylene oxide} \rightarrow \text{[2-(2-Aminoethoxy)ethylamine} ]
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethoxy)ethylamine involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under specific temperature and pressure conditions. The reaction mixture is then purified to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylamines.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted amines.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A precursor in the synthesis of 2-(2-Aminoethoxy)ethylamine.
Diethylenetriamine: Another amine with similar properties but different applications.
Triethylenetetramine: Used in similar industrial applications but with a more complex structure.
Uniqueness
2-(2-Aminoethoxy)ethylamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[2-(ethylamino)ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-2-8-4-6-9-5-3-7/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUWJUIPMCCLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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